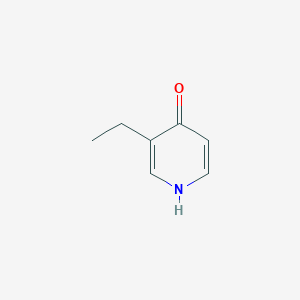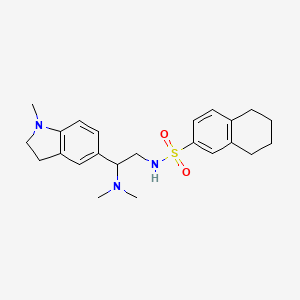
3-Ethylpyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Ethylpyridin-4-OL” is a chemical compound . Its formula is C7H9NO and its molecular weight is 123.15 g/mol . It is related to 2-bromo-3-ethylpyridin-4-ol, which has a molecular weight of 202.05 .
Synthesis Analysis
The synthesis of pyridin-4-ols can be based on a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids . This approach leads to highly substituted pyridin-4-ol derivatives . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are versatile precursors for subsequent synthetic steps .
Molecular Structure Analysis
The molecular structure analysis of “3-Ethylpyridin-4-OL” can be performed using various techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy . These tools can investigate redox-active intermediates .
Chemical Reactions Analysis
Pyridin-4-ol, a related compound, reacts at the nitrogen atom . This suggests that “3-Ethylpyridin-4-OL” might have similar reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethylpyridin-4-OL” can be analyzed using various techniques . These properties include molecular size, hydrophobicity, hydrogen bonding, charge distribution, solubility, permeability, and others .
Scientific Research Applications
Polymerization and Catalysis
- Group 3 metal catalysts, including organometallic complexes, have been employed in ethylene and α-olefins polymerization. These catalysts have evolved from neutral alkyl bis(cyclopentadienyl) complexes to more sophisticated systems, demonstrating the broad applicability of such compounds in creating functional poly(α-olefin) chains (Gromada, Carpentier, & Mortreux, 2004).
Materials Science and Photovoltaics
- Terpyridines and their transition metal complexes are utilized in fields like materials science for photovoltaic applications. These compounds, owing to their coordination properties, are critical in catalyzing a range of reactions from artificial photosynthesis to polymerization, demonstrating their versatility and importance in developing new materials and energy solutions (Winter, Newkome, & Schubert, 2011).
Conducting Polymers and Electrochemical Devices
- Poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives represent a class of conducting polymers with widespread applications, from static charge dissipation films to solid electrolyte capacitors. The synthesis and modification of such polymers highlight the role of ethylenedioxythiophene-based materials in advancing electrochemical device technology (Groenendaal, Jonas, Freitag, Pielartzik, & Reynolds, 2000).
Ligand Chemistry and Semiconductor Surface Anchoring
- The synthesis and application of 4-carboxy-1,8-naphthyridines demonstrate their utility as ligands for metal complexes, enhancing electronic absorption and providing a tether for semiconductor surface anchoring. This indicates the critical role of such ligands in the development of functional materials and surface chemistry (Zong, Zhou, & Thummel, 2008).
Safety and Hazards
Future Directions
The future directions of “3-Ethylpyridin-4-OL” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards . These studies could lead to new applications of “3-Ethylpyridin-4-OL” in various fields.
Mechanism of Action
Target of Action
Pyridine derivatives, which include 3-Ethylpyridin-4-OL, are known to play a significant role as biological active compounds and are suitable to serve as ligands for metal ions . This suggests that 3-Ethylpyridin-4-OL may interact with various biological targets, but specific targets remain to be identified.
Mode of Action
For instance, pyridin-4-ol has been reported to react at the nitrogen atom
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes . They are key components in various metabolic, regulatory, and signal transduction pathways and networks. The exact pathways influenced by 3-Ethylpyridin-4-OL would depend on its specific targets and mode of action.
Pharmacokinetics
Pharmacokinetic properties can significantly impact a compound’s bioavailability and therapeutic efficacy
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
3-ethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJWNUGFAGOVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyridin-4-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2765541.png)
![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765543.png)

![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)